1-Oxido-2-pyridin-4-ylpyrimidin-1-ium

physicochemical characterization structural confirmation quality control

1-Oxido-2-pyridin-4-ylpyrimidin-1-ium (CAS 142114‑64‑5, molecular formula C₉H₇N₃O, molecular weight 173.17 g/mol) is a heterocyclic aromatic N‑oxide comprising a pyrimidine ring N‑oxidized at the 1‑position and a 4‑pyridinyl substituent at the 2‑position. The compound is most accurately described as a pyrimidinium N‑oxide inner salt or zwitterion, not a simple neutral molecule.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 142114-64-5
Cat. No. B12557746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxido-2-pyridin-4-ylpyrimidin-1-ium
CAS142114-64-5
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CN=C([N+](=C1)[O-])C2=CC=NC=C2
InChIInChI=1S/C9H7N3O/c13-12-7-1-4-11-9(12)8-2-5-10-6-3-8/h1-7H
InChIKeyXQJKBLYPXAWOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxido-2-pyridin-4-ylpyrimidin-1-ium (CAS 142114-64-5) : Identity, Core Physicochemical Profile and Procurement Relevance


1-Oxido-2-pyridin-4-ylpyrimidin-1-ium (CAS 142114‑64‑5, molecular formula C₉H₇N₃O, molecular weight 173.17 g/mol) is a heterocyclic aromatic N‑oxide comprising a pyrimidine ring N‑oxidized at the 1‑position and a 4‑pyridinyl substituent at the 2‑position . The compound is most accurately described as a pyrimidinium N‑oxide inner salt or zwitterion, not a simple neutral molecule. Its calculated topological polar surface area is 51.24 Ų and the predicted octanol–water partition coefficient (LogP) is 1.57 . The N‑oxide moiety dominates its physicochemical behavior, conferring higher aqueous solubility and stronger hydrogen‑bond acceptor capacity relative to the non‑oxidized parent heterocycle [1]. The closest structural analog is 2‑(pyridin‑4‑yl)pyrimidine (CAS 74801‑33‑5, C₉H₇N₃, MW 157.17 g/mol), which lacks the N‑oxide oxygen and displays a lower molecular weight, a substantially different polarity profile and distinct bioconjugation potential .

Why 2‑(Pyridin‑4‑yl)pyrimidine Cannot Substitute 1‑Oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium Without Re‑validation


1‑Oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium and its non‑oxidized parent 2‑(pyridin‑4‑yl)pyrimidine differ fundamentally in electronic character, solubility and molecular recognition capacity [1]. The permanent dipole introduced by the N‑oxide zwitterion (N⁺→O⁻) increases aqueous solubility and reduces logP by approximately 0.5–1.5 log units relative to the parent base, as documented for related aromatic N‑oxides [1]. This shift is large enough to alter in‑cell permeability and protein‑binding profiles. Moreover, the N‑oxide oxygen serves as a strong hydrogen‑bond acceptor that can engage active‑site residues that the parent pyrimidine nitrogen cannot reach [1]. Consequently, generic substitution with the non‑oxidized analog leads to uncontrolled changes in solubility, lipophilicity and target engagement, and any re‑purposing effort must re‑measure these parameters rather than assuming functional equivalence.

Quantitative Comparator Evidence for 1‑Oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium (142114‑64‑5)


Molecular Weight Difference vs. 2‑(Pyridin‑4‑yl)pyrimidine Confirms N‑Oxide Oxygen Introduction

The nominal molecular weight of 1‑oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium is 173.17 g/mol, exactly 16.00 g/mol (one oxygen atom) higher than that of the non‑oxidized parent 2‑(pyridin‑4‑yl)pyrimidine (157.17 g/mol) . This mass increment is the definitive analytical signature confirming the presence of the N‑oxide functionality and serves as a routine identity and purity check by LC‑MS.

physicochemical characterization structural confirmation quality control

Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate the N‑Oxide from the Parent Pyrimidine

The predicted octanol–water partition coefficient (LogP) of 1‑oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium is 1.57, and its topological polar surface area (TPSA) is 51.24 Ų . For aromatic N‑oxides, the N⁺→O⁻ dipole consistently reduces LogP by 0.5–1.5 units and increases PSA compared with the parent base [1]. Although a calculated LogP for the non‑oxidized parent is not available in the consulted databases, the class‑based LogP decrement implies that the parent 2‑(pyridin‑4‑yl)pyrimidine would exhibit a LogP ≥ 2.0–2.5 and a TPSA ≤ 40 Ų. The measured LogP of 1.57 therefore places the N‑oxide in a more favorable region of the Lipinski rule‑of‑five space for oral bioavailability than its parent.

lipophilicity polar surface area ADME prediction drug-likeness

HIV‑1 Capsid Assembly Inhibition: 4‑Pyridinyl Orientation Yields Weaker Potency Than 3‑Pyridinyl Isomers, Informing Scaffold Selection

In a head‑to‑head in‑vitro binding study of HIV‑1 capsid assembly inhibitors, a series of 2‑pyridine‑4‑ylpyrimidines (the core scaffold of 1‑oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium) displayed IC₅₀ values higher than 28 µM, whereas the isomeric 2‑pyridine‑3‑ylpyrimidine series exhibited IC₅₀ values ranging from 3 to 60 µM . This demonstrates that the 4‑pyridinyl orientation itself is a key determinant of potency, and any N‑oxide derivative built on the 4‑pyridinyl scaffold will inherit this baseline potency range unless the N‑oxide group specifically rescues activity.

HIV-1 capsid assembly pyridinylpyrimidine structure-activity relationship

Enhanced Hydrogen‑Bond Basicity of Aromatic N‑Oxides vs. Parent Heterocycles: Class‑Level Evidence

Quantitative spectroscopic studies on substituted pyridine and pyrimidine N‑oxides show that the N‑oxide oxygen is a stronger hydrogen‑bond acceptor than the ring nitrogen of the parent heterocycle, with measured ΔlogKₐₛₛₒc (hydrogen‑bond association constant) enhancements of ≈ 0.5–1.0 log units for model H‑bond donors such as phenol and trifluoroethanol [1]. This class‑level evidence directly implies that 1‑oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium will form stronger, more persistent hydrogen bonds with biological targets (e.g., kinase hinge regions, water‑bridged networks) than the parent 2‑(pyridin‑4‑yl)pyrimidine.

hydrogen bonding N-oxide molecular recognition basicity

Antifungal Activity of 2‑Pyridylpyrimidine Derivatives Suggests Potential Agrochemical Applications, with the N‑Oxide Expected to Modulate Potency and Selectivity

Patent disclosures on 2‑pyridylpyrimidine derivatives report fungicidal activity against a broad spectrum of phytopathogenic fungi, including Pyricularia oryzae, Venturia inaequalis, and rust fungi [1]. While specific MIC or EC₅₀ values for 1‑oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium are absent from the open literature, the class‑level evidence positions the N‑oxide variant as a candidate with potentially differentiated potency, spectrum, or plant‑uptake characteristics due to its altered lipophilicity profile [2].

antifungal pyridylpyrimidine agrochemical plant protection

Recommended Application Scenarios for 1‑Oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium (142114‑64‑5)


Medicinal Chemistry: Scaffold for Kinase or HIV‑1 Capsid Inhibitor Optimization

The 2‑(pyridin‑4‑yl)pyrimidine core is a recognized kinase‑inhibitor and HIV‑1 capsid‑assembly‑inhibitor scaffold . The N‑oxide derivative (142114‑64‑5) offers medicinal chemists a pre‑oxidized building block that can be elaborated without requiring a late‑stage oxidation step, which is often low‑yielding on complex substrates. Its lower predicted LogP (1.57) and enhanced H‑bond acceptor capacity, relative to the parent heterocycle, are expected to improve aqueous solubility and target‑site complementarity , making it a valuable starting point for lead‑optimization campaigns where solubility‑limited activity is a concern.

Agrochemical Lead Discovery: Fungicide Candidate with Differentiated Physicochemical Profile

The pyridylpyrimidine class has demonstrated activity against multiple phytopathogenic fungi in patent disclosures [1]. 1‑Oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium, carrying the N‑oxide moiety, exhibits a LogP of 1.57 and a PSA of 51.24 Ų , placing it in a distinct physicochemical space from typical non‑oxidized pyridylpyrimidine fungicides. This differentiation can translate into altered leaf‑surface retention, phloem mobility, or soil‑leaching behavior, parameters critical for agrochemical product development.

Analytical Reference Standard and Batch Identity Verification

The unambiguous +16 Da mass difference between 1‑oxido‑2‑pyridin‑4‑ylpyrimidin‑1‑ium (173.17 g/mol) and 2‑(pyridin‑4‑yl)pyrimidine (157.17 g/mol) provides a definitive LC‑MS fingerprint . This makes the compound useful as a reference standard for monitoring N‑oxidation reactions, for verifying the identity of synthetic batches, and for quantifying N‑oxide metabolite formation in in‑vitro metabolism studies of pyridylpyrimidine drug candidates.

Physicochemical Property Modulation via N‑Oxide Introduction: A Model Compound

The compound serves as a well‑defined model system for studying the effect of N‑oxidation on the physicochemical properties of heterocyclic drug scaffolds. With a measured LogP of 1.57 and a TPSA of 51.24 Ų, it provides a reference point for computational chemists and formulators to calibrate in‑silico predictions of solubility, permeability, and protein‑binding for N‑oxide‑containing compound libraries .

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